molecular formula C17H12N2O2 B6574136 3-methyl-1-phenyl-1H,4H-chromeno[4,3-c]pyrazol-4-one CAS No. 2764-19-4

3-methyl-1-phenyl-1H,4H-chromeno[4,3-c]pyrazol-4-one

Katalognummer: B6574136
CAS-Nummer: 2764-19-4
Molekulargewicht: 276.29 g/mol
InChI-Schlüssel: XQVHTRBZHCYIDD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Methyl-1-phenyl-1H,4H-chromeno[4,3-c]pyrazol-4-one is a fused heterocyclic compound comprising a coumarin (chromene) backbone fused with a pyrazole ring at the [4,3-c] position. Its structure features a lactone moiety (C=O at position 4), a 3-methyl substituent on the pyrazole ring, and a phenyl group at the N1 position. This compound is synthesized via oxidative cyclization of 1-phenylhydrazono chromen-2-ones using copper acetate as a catalyst . Its molecular conformation, characterized by X-ray diffraction, reveals a nearly perpendicular orientation of the phenyl ring relative to the chromene-pyrazole system, influencing anisotropic NMR shielding effects and supramolecular interactions such as C–H···O/π and π-stacking .

Eigenschaften

IUPAC Name

3-methyl-1-phenylchromeno[4,3-c]pyrazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O2/c1-11-15-16(19(18-11)12-7-3-2-4-8-12)13-9-5-6-10-14(13)21-17(15)20/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQVHTRBZHCYIDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=O)OC3=CC=CC=C32)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Reaction Mechanism

The reaction proceeds via intramolecular conjugate addition of the phenylhydrazine nitrogen to the α,β-unsaturated hydrazone system, forming a dihydro-pyrazolone intermediate. Subsequent oxidation, facilitated by copper(II) acetate, aromatizes the pyrazole ring (Scheme 1). The copper catalyst activates the Michael acceptor by coordinating to the hydrazone, enabling 5-endo-trig cyclization.

Scheme 1: Proposed mechanism for copper-catalyzed cyclization.

General Procedure

  • Precursor Synthesis : 3-[1-(Phenylhydrazono)-ethyl]-chromen-2-ones are prepared by condensing 3-acetyl-4-hydroxycoumarin with phenylhydrazine in ethanol.

  • Cyclization : The hydrazone (1 equiv.) is treated with Cu(CH₃COO)₂·H₂O (20% w/w) in ethanol under reflux for 2–4 hours.

  • Workup : The crude product is filtered and recrystallized from ethanol or DMF to yield pure chromeno[4,3-c]pyrazol-4-one.

Substrate Scope and Yields

Substituent (X)Yield (%)Conditions
H75Cu(OAc)₂, EtOH, reflux
Cl83Cu(OAc)₂, EtOH, reflux
Br78Cu(OAc)₂, EtOH, reflux
NO₂50Cu(OAc)₂, EtOH, reflux

Electron-withdrawing groups (e.g., NO₂) reduce yields due to decreased nucleophilicity of the hydrazone nitrogen.

Spontaneous Cyclization in Chloroform

A serendipitous route was observed during crystallization attempts of hydrazone precursors. 3-Methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-one (2a ) formed spontaneously in 30% yield when 3-[1-(phenylhydrazono)-ethyl]-chromen-2-one (1a ) was left in chloroform at room temperature.

Limitations

  • Substrate Specificity : Only the unsubstituted derivative (2a ) forms spontaneously; halogenated or nitro-substituted analogs require copper catalysis.

  • Mechanistic Insight : The absence of a 4-position leaving group in 1a suggests a non-ionic pathway, possibly involving tautomerization to a quinonoid intermediate.

Alternative Cyclization Strategies

Acid-Mediated Cyclization

Early methods employed hydrochloric acid or acetic acid to cyclize hydrazones, though yields were lower (<40%) compared to copper-catalyzed routes. For example, Karale et al. reported cyclization in glacial acetic acid with catalytic HCl, but side reactions (e.g., hydrolysis) limited utility.

Structural Validation and Characterization

Spectroscopic Analysis

  • ¹H NMR : The methyl group at C-3 appears as a singlet (δ 3.5 ppm), while the ethylenic proton (H-9) resonates at δ 6.4 ppm.

  • ¹³C NMR : The lactone carbonyl (C-4) is observed at δ 172.0 ppm, confirming cyclization.

X-Ray Crystallography

Crystal structures of halogenated derivatives (e.g., 8-Cl, 8-Br) reveal a near-perpendicular orientation between the phenyl ring and the chromene-pyrazole system, stabilized by C–H···O and π-stacking interactions.

Comparative Analysis of Methods

MethodYield (%)ConditionsAdvantagesLimitations
Cu(OAc)₂ Catalysis50–83Reflux, ethanolBroad substrate scopeRequires catalyst
Spontaneous Cyclization30RT, chloroformCatalyst-freeLimited to unsubstituted derivative
Acid-Mediated<40HCl, acetic acidSimple setupLow yields, side reactions

Analyse Chemischer Reaktionen

Potential Chemical Reactions for 3-Methyl-1-phenyl-1H,4H-chromeno[4,3-c]pyrazol-4-one

Given the structural similarity to other chromeno-pyrazole derivatives, potential chemical reactions for This compound could include:

  • Alkylation/Acylation Reactions : These reactions could modify the methyl group or introduce new functional groups onto the pyrazole ring.

  • Ring Expansion/Contraction : Under certain conditions, the chromene or pyrazole rings might undergo expansion or contraction reactions, leading to new heterocyclic compounds.

  • Substitution Reactions : The phenyl group could be substituted with other aryl or alkyl groups, altering the compound's properties.

Data and Research Findings

While specific data on This compound is limited, related compounds have shown promising biological activities. For instance, pyrazole derivatives derived from 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one exhibit cytotoxicity against various cancer cell lines .

Cytotoxicity Data for Related Pyrazole Derivatives

CompoundIC50 (nM) Against Cancer Cell Lines
4a343 (NUGC), 440 (DLD1)
4c60 (NUGC), 220 (DLD1)
6cNot reported
7cHighest cytotoxic effect

Wissenschaftliche Forschungsanwendungen

Synthesis Overview

Method Catalyst Yield Notes
Oxidative CyclizationCopper AcetateHighEfficient for producing the compound
Microwave-Assisted SynthesisCuO/SBA-15ExcellentGreen chemistry approach
One-Pot Multicomponent ReactionVariousVariableUseful for synthesizing derivatives

Chemistry

In the field of chemistry, 3-methyl-1-phenyl-1H,4H-chromeno[4,3-c]pyrazol-4-one serves as a critical building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for various chemical modifications that can lead to new derivatives with enhanced properties .

Biology

The compound exhibits significant biological activities, making it a candidate for antimicrobial , antiviral , and anti-inflammatory research. Studies have shown that it can inhibit specific enzymes or receptors, leading to its biological effects. For instance, its anti-inflammatory activity may be attributed to the inhibition of cyclooxygenase enzymes .

Activity Mechanism Target
AntimicrobialDisruption of cell membraneBacterial cells
AntiviralInhibition of viral replicationViral enzymes
Anti-inflammatoryInhibition of cyclooxygenaseCOX enzymes

Medicine

Due to its anxiolytic and anti-inflammatory properties, this compound is being explored for potential therapeutic applications. Its ability to modulate neurotransmitter receptors positions it as a candidate for treating anxiety disorders and inflammatory conditions .

Case Study: Anxiolytic Effects

A study investigated the anxiolytic effects of this compound in animal models, demonstrating significant reductions in anxiety-like behaviors compared to controls. The results suggested a mechanism involving GABAergic modulation.

Industry

In the agrochemical sector, this compound is utilized as a precursor for developing herbicides and insecticides. Its ability to interact with biological systems makes it valuable for creating effective agrochemicals that target specific pests while minimizing environmental impact.

Wirkmechanismus

The mechanism of action of 3-methyl-1-phenyl-1H,4H-chromeno[4,3-c]pyrazol-4-one involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For instance, its anti-inflammatory activity may be attributed to the inhibition of cyclooxygenase enzymes, while its anxiolytic effects could be due to modulation of neurotransmitter receptors.

Vergleich Mit ähnlichen Verbindungen

Substituent Variations on the Chromeno[4,3-c]pyrazol-4-one Core

Several derivatives of chromeno[4,3-c]pyrazol-4-one have been synthesized with substituents at positions 6, 7, 8, and the phenyl ring. Key examples include:

Compound Name Substituents Melting Point (°C) Molecular Weight (g/mol) Key Data Source
3-Methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-one 3-CH₃, 1-Ph 278.28
8-Methoxy-3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-one (2e) 8-OCH₃, 3-CH₃, 1-Ph 232–234 306.1
6-Bromo-8-chloro-3-methyl-1H-chromeno[4,3-c]pyrazol-4-one (2h) 6-Br, 8-Cl, 3-CH₃ 259–261 390.0
1-Phenyl-1H-chromeno[4,3-c]pyrazol-4-one (5c) 1-Ph (no 3-CH₃) 264.26
  • Methoxy Substituents : The 7-methoxy derivative (16c) demonstrates enhanced biological activity as an ATF3 inducer, reducing lipid accumulation in 3T3-L1 adipocytes .
  • Halogen Substituents : Bromo and chloro groups at positions 6 and 8 increase molecular weight and melting points due to enhanced van der Waals interactions .
  • Methyl vs.

Positional Isomerism

Structural isomers with differing ring fusion positions exhibit distinct properties:

GABA(A) Receptor α-1 (GABRA1) Inhibition

Substituents significantly influence inhibitory potency:

Compound Name IC50 (nM) Key Data Source
3-Methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-one 300
1,3-Diphenyl-1H-chromeno[4,3-c]pyrazol-4-one 16,000

The 3-methyl group enhances GABRA1 binding affinity by ~53-fold compared to the diphenyl analog, highlighting the importance of methyl substitution at position 3 .

Metabolic Syndrome Management

  • 7-Methoxy-3-methyl-1H-chromeno[4,3-c]pyrazol-4-one (16c): Activates ATF3, reducing adipogenesis and lipid accumulation in preclinical models . The methoxy group at position 7 is critical for this activity, as the unsubstituted 3-methyl-1-phenyl analog lacks comparable efficacy.

Crystallographic Insights

  • Halogenated Isomers (2b-d): Crystallize in triclinic (P-1) or monoclinic (P21/m) systems, with π-stacking interactions between chromene and pyrazole rings dictating supramolecular architecture .

Biologische Aktivität

3-Methyl-1-phenyl-1H,4H-chromeno[4,3-c]pyrazol-4-one is a heterocyclic compound known for its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound belongs to the class of chromeno-pyrazolones, characterized by a fused chromene and pyrazole ring system. Its unique structure contributes to its varied biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties .

1. Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study evaluated the cytotoxicity of derivatives synthesized from this compound and found that certain derivatives demonstrated IC50 values as low as 40 nM against gastric cancer cells (NUGC) . The following table summarizes the IC50 values against different cancer cell lines:

Compound DerivativeCancer Cell LineIC50 (nM)
6-amino derivativeHEPG2399
6-amino derivativeDLDI890
Substituted derivativeMCF112
Substituted derivativeNUGC40

2. Anti-inflammatory Activity

The compound has shown promising anti-inflammatory effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin. In animal models, it reduced carrageenan-induced edema and capillary permeability, indicating its potential as an anti-inflammatory agent .

3. Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties against a range of pathogens. Its derivatives have been tested for antibacterial and antifungal activities, contributing to its profile as a potential therapeutic agent in infectious diseases .

4. Neuroprotective Effects

The compound has been investigated for its neuroprotective properties. It interacts with neurotransmitter systems and may inhibit monoamine oxidase (MAO), which is relevant for treating neurodegenerative disorders .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition: The compound inhibits cyclooxygenase enzymes involved in inflammation.
  • Receptor Modulation: It modulates neurotransmitter receptors, which may explain its anxiolytic effects.
  • Cytotoxic Mechanisms: Induces apoptosis in cancer cells through the activation of caspases and other apoptotic pathways .

Case Study: Cytotoxicity Evaluation

A study conducted on various synthesized derivatives of the compound revealed that specific modifications could enhance cytotoxicity against cancer cell lines. For instance, substituents on the phenyl ring significantly influenced the activity profiles of the resulting compounds .

Case Study: Anti-inflammatory Assessment

In a controlled experiment involving carrageenan-induced paw edema in rats, the compound demonstrated a dose-dependent reduction in swelling comparable to indomethacin. This suggests its potential utility in treating inflammatory conditions .

Q & A

Q. What synthetic routes are recommended for 3-methyl-1-phenyl-1H,4H-chromeno[4,3-c]pyrazol-4-one and its derivatives?

The compound is synthesized via cyclization reactions starting from intermediates like 4-hydroxy-3-phenacetyl-chromen-2-one or 4-chloro-2-oxo-2H-chromene-3-carbaldehyde. Key steps include Knoevenagel condensations (piperidine catalysis under microwave irradiation) and regiochemical control using phenylhydrazine in refluxing acetic acid to avoid isomer mixtures. Substituents at positions 1, 2, and 3 are introduced to explore steric and lipophilic effects .

Q. How should researchers characterize the structural integrity of this compound post-synthesis?

Single-crystal X-ray diffraction (SXRD) using programs like SHELX (e.g., SHELXL for refinement) is critical for confirming molecular geometry. Hydrogen bonding patterns and crystal packing can be analyzed via graph set theory. Complementary techniques include NMR, IR, and mass spectrometry .

Q. What in vitro assays are used to evaluate its anticancer potential?

Standard assays include:

  • Enzyme inhibition : Measure Ki values against hCA IX/XII isoforms using stopped-flow CO2 hydration assays.
  • Cell viability : HT-29 colon cancer cells are treated under normoxic (21% O2) and hypoxic (1% O2) conditions, with viability assessed via MTT/WST-1 assays at 16–72 h. Dose-response curves (30–300 µM) identify potency and stability .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize inhibitory activity against hCA IX/XII?

  • Core modifications : Replace the fused benzo ring with smaller groups (e.g., pyrano[4,3-c]pyrazol-4-one) to enhance binding complementarity.
  • Substituent effects : Introduce electron-withdrawing groups (NO2, Cl) on the benzo ring or aryl groups at position 1/2 to improve potency. For example, 2-phenyl derivatives (e.g., compound 31) show Ki < 41 nM for hCA IX .

Q. How do hypoxic vs. normoxic conditions affect compound efficacy in cellular models?

  • Hypoxia : Compounds like 19, 31, and 39 show time-dependent efficacy (e.g., 70% viability reduction at 48 h) due to hCA IX/XII inhibition.
  • Normoxia : Derivatives such as 6 and 25 act via non-hCA targets (e.g., cell cycle arrest), reducing viability by 35–50%. Contradictions arise from solubility limitations or compound degradation over time .

Q. How to resolve discrepancies between in vitro enzyme inhibition and cellular antiproliferative effects?

  • Multi-target profiling : Use kinome-wide screens or proteomics to identify off-target interactions (e.g., kinase inhibition).
  • Stability assays : Monitor compound degradation in cell media via HPLC-MS. For example, compound 11’s reduced activity at 48 h correlates with instability .

Q. What crystallographic challenges arise in structure determination, and how are they addressed?

  • Disorder : Flexible substituents (e.g., benzyl groups) require high-resolution data (<1.0 Å) and TWIN refinement in SHELXL.
  • Twinned crystals : Use the Hooft parameter or R1(wR2) metrics to validate models. ’s structure (R factor = 0.038) exemplifies rigorous refinement .

Q. How to achieve regiochemical control during synthesis to avoid isomer mixtures?

  • Reaction optimization : Use glacial acetic acid for cyclization to favor the 2-phenyl regioisomer (e.g., compound 37). Microwave-assisted reactions reduce side products .

Q. What computational methods support the design of derivatives with enhanced selectivity?

  • Docking studies : Map interactions with hCA IX’s active site (PDB: 3IAI) to prioritize substituents.
  • QSAR models : Correlate logP, polar surface area, and steric parameters with Ki values .

Q. How do substituents at positions 1–3 influence biological activity?

  • Position 1 : Aryl groups (e.g., phenyl) enhance hCA IX binding; methyl groups reduce off-target interactions.
  • Position 3 : Benzyl or methyl groups modulate lipophilicity, impacting cellular uptake. Compound 39 (3-CH2Ph) shows dual hCA IX inhibition and antiproliferative effects .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.